Cas no 955235-06-0 (N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Benzeneacetamide, 4-methoxy-N-[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]-
- F2368-0152
- AKOS024643261
- 955235-06-0
- SR-01000912235
- SR-01000912235-1
-
- Inchi: 1S/C18H17N3O3/c1-23-15-9-7-14(8-10-15)11-16(22)19-18-21-20-17(24-18)12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,21,22)
- InChI Key: FNMYGPGQWKOYOU-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=NN=C(CC3=CC=CC=C3)O2)=O)=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 323.12699141g/mol
- Monoisotopic Mass: 323.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 77.2Ų
Experimental Properties
- Density: 1.263±0.06 g/cm3(Predicted)
- pka: 11.76±0.70(Predicted)
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2368-0152-1mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-2mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-10mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-2μmol |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-20μmol |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-5μmol |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-15mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-10μmol |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-3mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2368-0152-4mg |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide |
955235-06-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide Related Literature
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Research Briefing on N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS: 955235-06-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS: 955235-06-0) as a promising compound for therapeutic applications. This research briefing provides a comprehensive overview of the latest studies, focusing on its synthesis, biological activity, and potential mechanisms of action.
The compound, characterized by its 1,3,4-oxadiazole core and benzyl and methoxyphenyl substituents, has garnered attention due to its structural uniqueness and potential pharmacological properties. Recent studies have explored its role as a modulator of key biological pathways, particularly in the context of inflammation and cancer. The synthesis of this compound typically involves multi-step organic reactions, with recent optimizations improving yield and purity.
In vitro and in vivo studies have demonstrated that N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide exhibits significant inhibitory effects on specific enzymes and receptors implicated in disease progression. For instance, research has shown its ability to selectively target cyclooxygenase-2 (COX-2), suggesting potential applications as an anti-inflammatory agent. Additionally, preliminary data indicate its efficacy in inducing apoptosis in certain cancer cell lines, warranting further investigation into its anticancer properties.
Mechanistic studies have begun to elucidate the compound's interactions at the molecular level. Computational modeling and X-ray crystallography have provided insights into its binding affinity and mode of action within active sites of target proteins. These findings are crucial for structure-activity relationship (SAR) analyses, which aim to optimize the compound's efficacy and reduce off-target effects.
Despite these promising results, challenges remain in the development of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Current research is also exploring its potential in combination therapies, where synergistic effects with existing drugs could enhance therapeutic outcomes.
In conclusion, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide represents a compelling candidate for future drug development. Its unique chemical structure and demonstrated biological activities position it as a valuable subject for ongoing research. Continued efforts in optimizing its pharmacological profile and understanding its mechanisms will be essential for translating these findings into clinical applications.
955235-06-0 (N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide) Related Products
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 393835-65-9(5-Amino-N-acetyltryptamine)




